molecular formula C14H11BClNO B14198925 (4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid CAS No. 872495-71-1

(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid

Cat. No.: B14198925
CAS No.: 872495-71-1
M. Wt: 255.51 g/mol
InChI Key: KBSRPSWXJCKFPJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid involves its ability to form stable complexes with various metal catalysts. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product. The presence of chloro and cyano groups enhances its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Cyanophenylboronic acid: Similar in structure but lacks the chloro and methyl groups.

    3-Chloro-4-methylphenylboronic acid: Similar but lacks the cyano group.

    3-Cyanophenylboronic acid: Similar but lacks the chloro and methyl groups

Uniqueness

(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid is unique due to the presence of both chloro and cyano groups, which provide enhanced reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

CAS No.

872495-71-1

Molecular Formula

C14H11BClNO

Molecular Weight

255.51 g/mol

IUPAC Name

(4-chloro-3-methylphenyl)-(4-cyanophenyl)borinic acid

InChI

InChI=1S/C14H11BClNO/c1-10-8-13(6-7-14(10)16)15(18)12-4-2-11(9-17)3-5-12/h2-8,18H,1H3

InChI Key

KBSRPSWXJCKFPJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C#N)(C2=CC(=C(C=C2)Cl)C)O

Origin of Product

United States

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